N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C10H9N3O. It is also known by its IUPAC name, 4-(1H-pyrazol-1-yl)benzaldehyde oxime. This compound features a pyrazole ring attached to a benzene ring through a methylene bridge, with a hydroxylamine group attached to the benzene ring. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the hydroxylamine group but shares the pyrazole-benzene structure.
Benzaldehyde oxime: Contains the oxime group but lacks the pyrazole ring.
Pyrazole derivatives: Various compounds with the pyrazole ring but different substituents.
Uniqueness
N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine is unique due to the presence of both the pyrazole ring and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
(NE)-N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDXDPAXSDIBA-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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